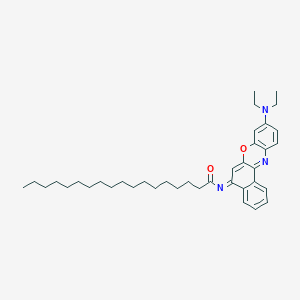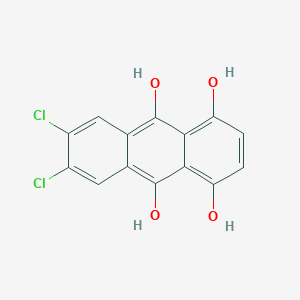
6,7-Dichloroanthracene-1,4,9,10-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloroanthracene-1,4,9,10-tetrol is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anthracene derivatives and has four hydroxyl groups attached to its structure.
Wirkmechanismus
The mechanism of action of 6,7-Dichloroanthracene-1,4,9,10-tetrol is not well understood. However, it is believed that its four hydroxyl groups play a key role in its interactions with other molecules. These hydroxyl groups can form hydrogen bonds with other molecules, which can influence their properties and behavior.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 6,7-Dichloroanthracene-1,4,9,10-tetrol. However, it has been reported to exhibit low toxicity in laboratory experiments. It has also been shown to have good solubility in organic solvents, which makes it suitable for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6,7-Dichloroanthracene-1,4,9,10-tetrol is its high purity, which makes it suitable for use in sensitive laboratory experiments. It also has good solubility in organic solvents, which makes it easy to handle and use in various applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
For research include studying its potential applications in the field of organic electronics and photovoltaics, as well as further understanding its mechanism of action and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In optoelectronics, 6,7-Dichloroanthracene-1,4,9,10-tetrol has been studied for its potential use as a photosensitizer in dye-sensitized solar cells (DSSCs). In photovoltaics, this compound has been studied for its potential use as a hole-transport material in perovskite solar cells.
Eigenschaften
CAS-Nummer |
10183-49-0 |
|---|---|
Produktname |
6,7-Dichloroanthracene-1,4,9,10-tetrol |
Molekularformel |
C14H8Cl2O4 |
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
6,7-dichloroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-20H |
InChI-Schlüssel |
JKHMZJNNKYIWNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Kanonische SMILES |
C1=CC(=C2C(=C1O)C(=C3C=C(C(=CC3=C2O)Cl)Cl)O)O |
Andere CAS-Nummern |
10183-49-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
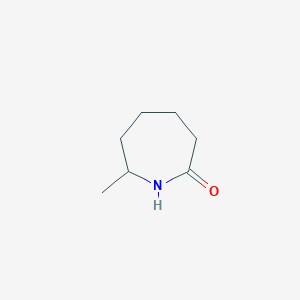
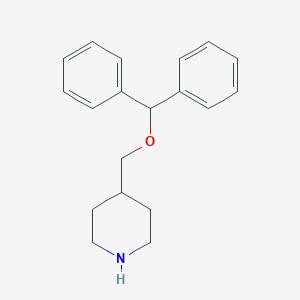
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
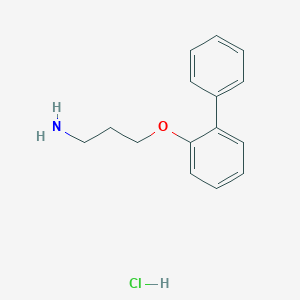
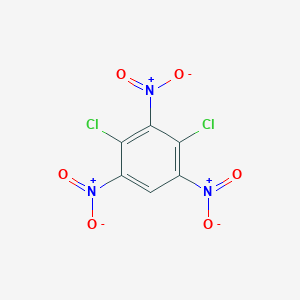

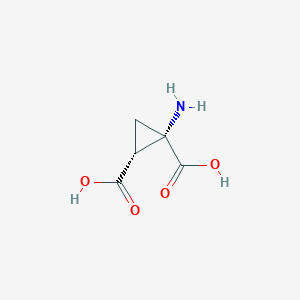
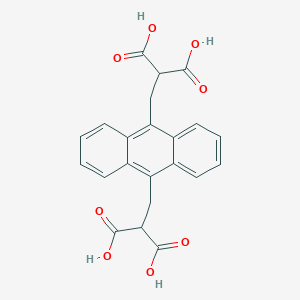
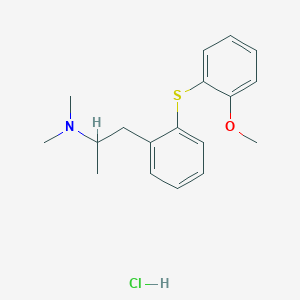
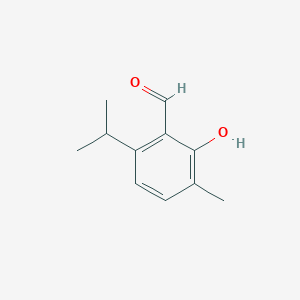
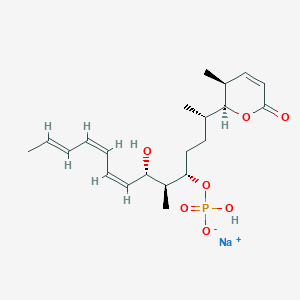
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
